1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound characterized by its unique structure comprising two pyrazole rings
Preparation Methods
The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. The synthetic route may include steps such as:
Formation of Pyrazole Rings: Starting from suitable precursors, pyrazole rings are synthesized through cyclization reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted pyrazole rings to form the target compound.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium or platinum .
Scientific Research Applications
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound also contains a pyrazole ring and is used as an intermediate in the synthesis of antidiabetic agents.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Known for its use as an insecticide and antifungal agent.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-10(2)17-7-5-12(15-17)9-13-8-11-4-6-16(3)14-11;/h4-7,10,13H,8-9H2,1-3H3;1H |
InChI Key |
ZFIMGRPQWHODMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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